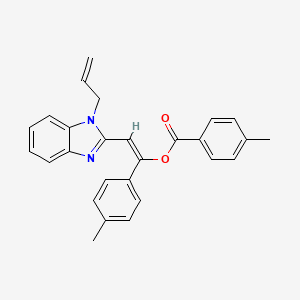![molecular formula C14H12FNO2 B5316558 3-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5316558.png)
3-[(2-fluorobenzyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including fluorinated versions, often involves nucleophilic substitution reactions, coupling reactions, or the use of specific reagents to introduce the fluorobenzyl group onto the benzamide scaffold. For example, a method for synthesizing benzamide analogs involves acylating amines with benzoic acid derivatives under conditions that facilitate the formation of the amide bond (Kelly et al., 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those substituted with fluorobenzyl groups, can significantly influence their physical and chemical properties. Crystal structure analysis can reveal insights into the molecular conformation, intermolecular interactions, and polymorphism. For instance, studies on N-substituted benzamides have shown that the orientation and substitution pattern on the benzene rings can lead to varied crystal packing arrangements, influenced by hydrogen bonding and π-π interactions (Chopra & Row, 2008).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, which can modify their chemical structure and properties. The presence of a fluorobenzyl group can influence the reactivity of the compound by affecting electron distribution and molecular stability. The synthesis and reactivity of such compounds often require specific conditions to maintain the integrity of the fluorine-substituted benzyl group (Gougoutas, Chang, & Etter, 1976).
Physical Properties Analysis
The physical properties of 3-[(2-fluorobenzyl)oxy]benzamide, such as melting point, solubility, and crystal form, can be influenced by its molecular structure. The fluorine atom's electronegativity and its position on the benzyl group can affect the compound's polarity, solubility in various solvents, and crystallization behavior. For example, the study of disorder-induced polymorphism in similar compounds has highlighted how slight modifications in molecular structure can lead to significant changes in physical properties (Chopra & Row, 2008).
Chemical Properties Analysis
The chemical properties of 3-[(2-fluorobenzyl)oxy]benzamide, including acidity, basicity, and reactivity towards various chemical reagents, are closely tied to its molecular architecture. The presence of the fluorobenzyl moiety can influence the compound's electronic properties, making it more reactive or selective in certain chemical transformations. Studies on fluorinated benzamide derivatives have explored their potential as intermediates in organic synthesis, highlighting the role of fluorine in modulating chemical reactivity and selectivity (Hall et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJZLDPGQMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)


![2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5316500.png)
![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5316519.png)

![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)
